molecular formula C21H14FN3O4S B2615393 1-(3-Fluorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886175-18-4

1-(3-Fluorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2615393
CAS No.: 886175-18-4
M. Wt: 423.42
InChI Key: HMPBFTTWGRDSGB-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H14FN3O4S and its molecular weight is 423.42. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-fluorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O4S/c1-10-23-24-21(30-10)25-17(11-4-3-5-12(22)8-11)16-18(26)14-7-6-13(28-2)9-15(14)29-19(16)20(25)27/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPBFTTWGRDSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC(=C4)OC)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(3-Fluorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including protein kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s thiadiazole ring is known to disrupt DNA replication processes, thereby inhibiting the replication of bacterial and cancer cells. Additionally, it has been observed to bind with specific receptors, influencing cellular responses and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as protein kinases, inhibiting their activity and thereby disrupting cellular signaling pathways. The compound’s thiadiazole ring interacts with DNA, leading to the inhibition of DNA replication and transcription processes. These interactions result in changes in gene expression and cellular function, contributing to its cytotoxic properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Biological Activity

The compound 1-(3-Fluorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic organic molecule that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its cytotoxicity and antimicrobial properties.

Chemical Structure and Properties

The molecular structure of the compound comprises a chromeno-pyrrole core with a fluorophenyl and thiadiazole substituent. The presence of these functional groups is hypothesized to influence its biological activity.

Molecular Formula

  • Molecular Weight : 332.8 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway includes:

  • Formation of the chromeno-pyrrole framework.
  • Introduction of the thiadiazole moiety via cyclization reactions.
  • Functionalization with the fluorophenyl group.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay was employed to assess cell viability after treatment with different concentrations of the compound.

Cell LineIC50 (μM)
HeLa29
MCF-773

These results indicate that the compound exhibits significant cytotoxic activity against cervical (HeLa) and breast (MCF-7) cancer cell lines.

Antimicrobial Activity

The antimicrobial efficacy of the compound was tested against several bacterial strains using the broth dilution method . The results demonstrated that the compound possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL
Pseudomonas aeruginosa25 μg/mL

These findings suggest that the compound could be a promising candidate for further development as an antimicrobial agent.

The proposed mechanism of action for the cytotoxicity involves the interaction of the compound with cellular targets that lead to apoptosis in cancer cells. The thiadiazole moiety is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with biological targets.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings. For instance:

  • A study reported that derivatives containing thiadiazole exhibited enhanced anticancer properties when combined with traditional chemotherapeutics.
  • Another investigation highlighted the potential use of such compounds in treating multidrug-resistant bacterial infections.

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